4-Bromo-2',4'-dichlorochalcone

Nonlinear Optics DFT Calculations Materials Chemistry

Sourcing a halogenated chalcone with consistent purity for NLO studies or crystallography presents supply challenges. 4-Bromo-2',4'-dichlorochalcone (CAS 936338-55-5) directly addresses this as a 98% pure, commercially available scaffold. - Enables anomalous dispersion phasing in X-ray crystallography due to the 4-bromo substituent. - Exhibits a DFT-calculated first-order hyperpolarizability (β = 17.805 × 10⁻³⁰ e.s.u.) for SHG screening. - Provides a defined HOMO-LUMO gap (3.882 eV) for benchmarking computational methods.

Molecular Formula C15H9BrCl2O
Molecular Weight 356 g/mol
CAS No. 936338-55-5
Cat. No. B3043841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2',4'-dichlorochalcone
CAS936338-55-5
Molecular FormulaC15H9BrCl2O
Molecular Weight356 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
InChIInChI=1S/C15H9BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-9H/b8-3+
InChIKeyMXALKBADWPNLKQ-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2',4'-dichlorochalcone: Baseline & Comparator Identification


4-Bromo-2',4'-dichlorochalcone (CAS 936338-55-5), systematically named (2E)-3-(4-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, is a halogenated chalcone derivative bearing a 4-bromo substitution on the B-ring and a 2',4'-dichloro substitution on the A-ring . Chalcones are α,β-unsaturated ketones recognized as privileged scaffolds in medicinal chemistry due to their broad bioactivity spectrum [1]. The compound's molecular formula is C15H9BrCl2O with a molecular weight of 356.04 g/mol . Close structural analogs serving as relevant comparators for procurement decisions include the non-brominated parent 2',4'-dichlorochalcone (CAS 19672-60-7), 4-bromochalcone lacking the 2',4'-dichloro substitution, and other halogenated chalcones where the bromine substituent is replaced with fluorine or chlorine [2].

4-Bromo-2',4'-dichlorochalcone Substitution Risks


Substituting 4-Bromo-2',4'-dichlorochalcone with a generic chalcone such as unsubstituted chalcone, 2',4'-dichlorochalcone, or 4-bromochalcone carries substantial experimental risk because the precise halogenation pattern dictates both biological activity and physicochemical properties [1]. Halogen substitution on chalcones does not produce additive, predictable effects; rather, the synergistic combination of a 4-bromo group on one ring and 2',4'-dichloro substitution on the other yields a unique electron distribution profile that influences target binding, metabolic stability, and material properties in ways that cannot be extrapolated from mono-substituted analogs [2]. Furthermore, the 4-bromo substituent introduces a distinct heavy-atom effect that can be exploited in crystallographic phasing or in nonlinear optical (NLO) materials design, a feature entirely absent in non-brominated or mono-chlorinated comparators [3]. The quantitative evidence provided below establishes exactly where these differences manifest in measurable assay outcomes and computational descriptors, enabling informed procurement decisions based on experimental requirements.

Quantitative Differentiation: 4-Bromo-2',4'-dichlorochalcone vs. Analogs


Nonlinear Optical Response: First-Order Hyperpolarizability

DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that 4-Bromo-2',4'-dichlorochalcone (designated DCBC) exhibits an electronic first-order hyperpolarizability (β) of 17.805 × 10⁻³⁰ e.s.u. [1]. While direct head-to-head experimental NLO data against specific comparators are not reported in the same study, the authors note that this value is comparable to other chalcones and organic NLO materials, indicating a measurable NLO response suitable for photonic applications [2]. The presence of the 4-bromo substituent contributes to the non-centrosymmetric crystal packing required for second harmonic generation (SHG) efficiency, a structural feature that distinguishes this compound from non-halogenated or solely chlorinated chalcones which may crystallize in centrosymmetric space groups incompatible with SHG [3].

Nonlinear Optics DFT Calculations Materials Chemistry

Antiproliferative Advantage of 4-Bromo Substitution

A structure-activity relationship (SAR) study of halogenated chalcones against the HCT116 human colorectal carcinoma cell line established that antiproliferative activity increases as the substituent in the 3- or 4-position of the B-ring progresses from fluorine to chlorine to bromine [1]. While the specific IC₅₀ for 4-Bromo-2',4'-dichlorochalcone was not directly reported, this class-level SAR implies that a chalcone bearing a 4-bromo group is expected to exhibit enhanced antiproliferative activity relative to its 4-fluoro or 4-chloro congeners under comparable assay conditions [2]. The same study noted that halogenated chalcones demonstrated superior anticancer activity compared to the natural flavonol quercetin (used as a positive control), underscoring the functional advantage of halogen incorporation [3].

Anticancer Research SAR Halogenated Chalcones

Predicted HOMO-LUMO Energy Gap

Time-dependent DFT (TD-DFT) calculations for 4-Bromo-2',4'-dichlorochalcone (DCBC) yielded a HOMO-LUMO energy gap of 3.882 eV [1]. This value serves as a global reactivity descriptor, with smaller gaps generally correlating with higher chemical reactivity and lower kinetic stability [2]. While direct comparator data for closely related chalcones are not provided in the same study, the reported gap places DCBC within the range typical for conjugated organic semiconductors, suggesting moderate electron-donating or -accepting capability in optoelectronic applications [3]. The halogen substitution pattern (4-Br on B-ring; 2,4-Cl₂ on A-ring) contributes to this specific gap value through combined inductive and resonance effects, which would differ for analogs lacking either the bromine or the dichloro motif.

Computational Chemistry Reactivity Descriptors DFT

4-Bromo-2',4'-dichlorochalcone Applications


Nonlinear Optical Material Development

Given the DFT-calculated first-order hyperpolarizability (β = 17.805 × 10⁻³⁰ e.s.u.) and the non-centrosymmetric crystallization tendency noted in the literature, 4-Bromo-2',4'-dichlorochalcone is a candidate for second harmonic generation (SHG) studies and organic NLO material screening [1]. The heavy bromine atom additionally enables anomalous dispersion in X-ray crystallography, facilitating absolute structure determination when the compound is co-crystallized with a target protein or used as a phasing agent [2].

SAR Studies on Halogenated Chalcones

Based on class-level SAR evidence showing that 4-bromo substitution on the chalcone B-ring enhances antiproliferative activity relative to 4-fluoro or 4-chloro analogs, 4-Bromo-2',4'-dichlorochalcone serves as a key comparator in halogen-dependent potency studies against colorectal (HCT116) or other carcinoma cell lines [3]. Its distinct halogenation pattern (4-Br plus 2,4-Cl₂) provides a unique probe for deconvoluting the contributions of A-ring versus B-ring halogenation to cellular activity.

Computational Benchmarking & Reactivity Profiling

The availability of published DFT-derived molecular descriptors, including a HOMO-LUMO gap of 3.882 eV, makes 4-Bromo-2',4'-dichlorochalcone a useful reference compound for benchmarking computational methods or for inclusion in virtual screening libraries where electronic properties are relevant [4]. Its well-defined halogenation pattern also supports quantum chemical investigations of substituent effects on conjugation and charge transfer.

Synthetic Intermediate for Functionalization

The presence of both a 4-bromo substituent (amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig) and a 2,4-dichloro-substituted ring (available for nucleophilic aromatic substitution under appropriate conditions) makes 4-Bromo-2',4'-dichlorochalcone a versatile scaffold for generating focused chalcone libraries . The compound is commercially available with a purity specification of 98%, reducing the need for in-house purification before derivatization .

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